![molecular formula C17H17N5OS B2362169 N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-83-2](/img/structure/B2362169.png)
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
The compound seems to be a derivative of benzo[d]thiazol-2-yl and pyrimidine, which are both aromatic heterocyclic compounds . These types of compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely involve the fusion of a benzo[d]thiazol-2-yl ring and a pyrimidine ring, with a piperidin-1-yl group and a carboxamide group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been evaluated for their in vitro antitubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
- In Vitro Evaluation : These derivatives were evaluated for anti-proliferation activity against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) and a normal cell line (HL-7702). Most of them demonstrated potent cytotoxicity .
- In Vivo Efficacy : In xenograft nude mice (MGC-803), 5a inhibited tumor growth by 42.4% at 12 mg/kg without significant weight loss .
- Survivin Expression Reduction : The compound induced apoptosis in human MCF7 cells, as evidenced by reduced survivin expression after 24 hours .
Antitumor Activities and Topoisomerase I Inhibition
Anticancer Properties
Anti-Mycobacterial Activity
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(21-17-20-12-6-2-3-7-14(12)24-17)13-10-15(19-11-18-13)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZLRYHTWUNVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide |
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